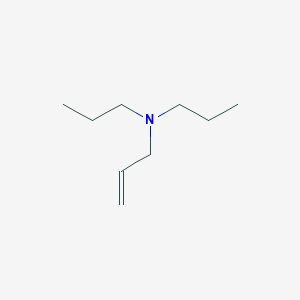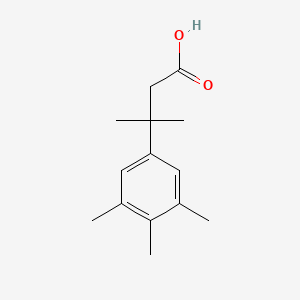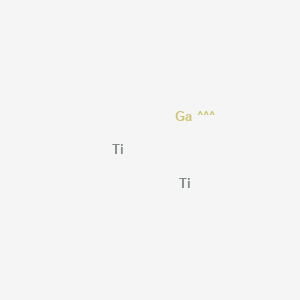
CID 78062116
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 78062116” is known as Gallium titanium (1:2). This compound is a combination of gallium and titanium in a 1:2 ratio. It has a molecular formula of GaTi2 and is known for its unique properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Gallium titanium (1:2) involves the reaction of gallium and titanium under specific conditions. One common method is to react gallium with titanium in a high-temperature furnace. The reaction typically occurs at temperatures above 1000°C to ensure the proper formation of the compound. The reaction can be represented as: [ \text{Ga} + 2\text{Ti} \rightarrow \text{GaTi}_2 ]
Industrial Production Methods
In industrial settings, the production of Gallium titanium (1:2) involves the use of advanced furnaces and controlled environments to maintain the required temperature and pressure conditions. The process may also involve the use of inert gases to prevent oxidation and ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Gallium titanium (1:2) undergoes various types of chemical reactions, including:
Oxidation: The compound can react with oxygen to form oxides of gallium and titanium.
Reduction: It can be reduced using strong reducing agents to yield pure gallium and titanium.
Substitution: The compound can undergo substitution reactions where one of the metals is replaced by another metal.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Strong reducing agents such as hydrogen or carbon monoxide.
Substitution: Other metals or metal salts in a suitable solvent.
Major Products Formed
Oxidation: Gallium oxide (Ga2O3) and titanium dioxide (TiO2).
Reduction: Pure gallium and titanium.
Substitution: New metal alloys or intermetallic compounds.
Wissenschaftliche Forschungsanwendungen
Gallium titanium (1:2) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Investigated for its potential use in biomedical applications, such as in the development of biocompatible materials.
Medicine: Studied for its potential use in medical devices and implants due to its biocompatibility and strength.
Industry: Used in the production of high-strength alloys and materials for aerospace and automotive industries.
Wirkmechanismus
The mechanism by which Gallium titanium (1:2) exerts its effects is primarily through its interaction with other elements and compounds. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy required. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gallium aluminum (12): Similar in structure but involves aluminum instead of titanium.
Gallium iron (12): Involves iron and has different properties and applications.
Gallium nickel (12): Involves nickel and is used in different industrial applications.
Uniqueness
Gallium titanium (1:2) is unique due to its combination of gallium and titanium, which imparts specific properties such as high strength, biocompatibility, and catalytic activity. These properties make it suitable for a wide range of applications, from industrial to biomedical fields.
Eigenschaften
Molekularformel |
GaTi2 |
|---|---|
Molekulargewicht |
165.46 g/mol |
InChI |
InChI=1S/Ga.2Ti |
InChI-Schlüssel |
ZNGJAMBSCFMEPX-UHFFFAOYSA-N |
Kanonische SMILES |
[Ti].[Ti].[Ga] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


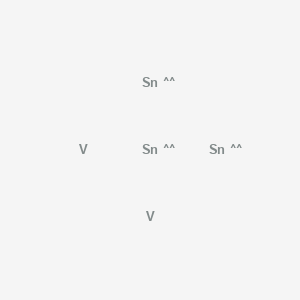
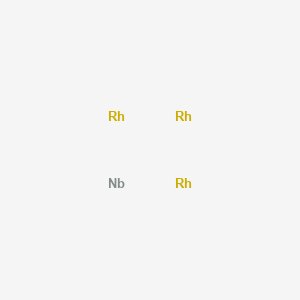
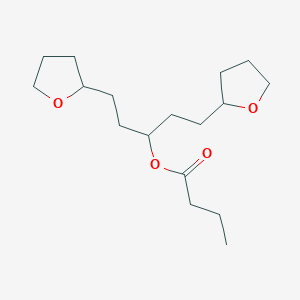
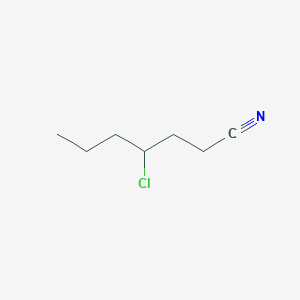
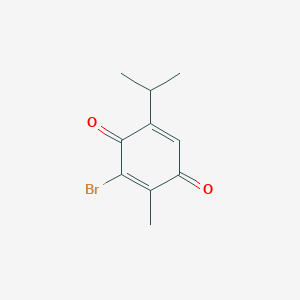
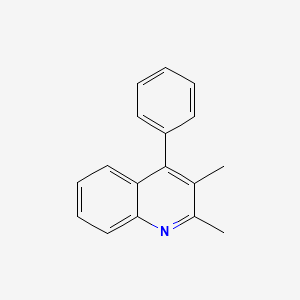
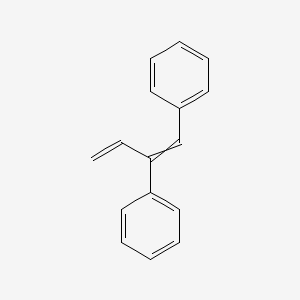
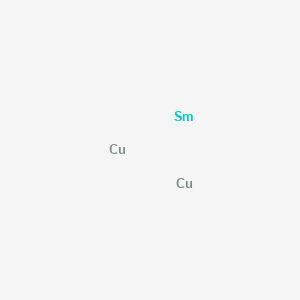
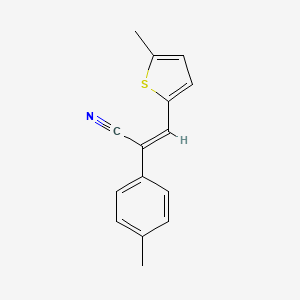
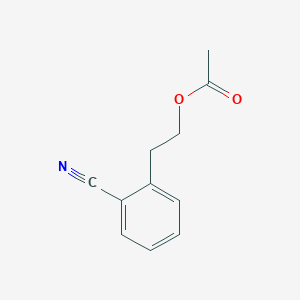
![3-Methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazine-6,8(5h,7h)-dione](/img/structure/B14726061.png)

